[4-Bromo-2-(trifluoromethyl)phenyl]hydrazine
Overview
Description
[4-Bromo-2-(trifluoromethyl)phenyl]hydrazine is a chemical compound with the molecular formula C7H6BrF3N2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 4-bromo-2-(trifluoromethyl)phenyl group. This compound is known for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [4-Bromo-2-(trifluoromethyl)phenyl]hydrazine . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Additionally, the compound’s action may be influenced by the specific physiological environment in which it is active, such as the cellular context or the presence of specific cofactors or enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Bromo-2-(trifluoromethyl)phenyl]hydrazine typically involves the reaction of 4-bromo-2-(trifluoromethyl)aniline with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-Bromo-2-(trifluoromethyl)phenyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazones.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazones.
Substitution: Substituted phenylhydrazines.
Scientific Research Applications
[4-Bromo-2-(trifluoromethyl)phenyl]hydrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable hydrazones with carbonyl compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylhydrazine: Similar structure but lacks the trifluoromethyl group.
4-(Trifluoromethyl)phenylhydrazine: Similar structure but lacks the bromine atom.
4-Bromobenzotrifluoride: Contains both bromine and trifluoromethyl groups but lacks the hydrazine moiety.
Uniqueness
[4-Bromo-2-(trifluoromethyl)phenyl]hydrazine is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
[4-bromo-2-(trifluoromethyl)phenyl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2/c8-4-1-2-6(13-12)5(3-4)7(9,10)11/h1-3,13H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLDQVFQOXGKKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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